molecular formula C8H8N4O B1214822 2-Benzimidazolylurea CAS No. 24370-25-0

2-Benzimidazolylurea

Cat. No. B1214822
CAS RN: 24370-25-0
M. Wt: 176.18 g/mol
InChI Key: LNYZEFQMIURYEI-UHFFFAOYSA-N
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Description

2-Benzimidazolylurea is a chemical compound with the molecular formula C8H8N4O . It is also known by other names such as Urea, 1H-benzimidazol-2-yl-; Benzimidazol-2-ylurea; Urea, (2-benzimidazolyl)-; 2-Benzimidazoleurea; 2-Ureidobenzimidazole; Urea, benzimidazol-2-yl .


Molecular Structure Analysis

The molecular structure of 2-Benzimidazolylurea consists of 8 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 176.1753 .


Physical And Chemical Properties Analysis

2-Benzimidazolylurea is a light brown fibrous powder . It has a melting point of over 300°C . The elemental analysis shows that it contains 54.37% carbon, 4.41% hydrogen, and 31.86% nitrogen .

Scientific Research Applications

Inhibitory Effects on Gastric Acid Secretion

2-Benzimidazolylurea (BIU) has been studied for its effects on gastric acid secretion. Research indicates that BIU can decrease gastric acid secretion through antihistaminic and antimuscarinic activities. It inhibits gastric acid secretion stimulated by various agents and depresses the motility of the duodenum in cats, as well as the hypertonus of the guinea pig trachea caused by pilocarpine. These findings suggest that BIU affects both histamine and acetylcholine receptors, impacting gastric acid secretion (Trivulzio, 1988).

Synthesis and Antibacterial Activities

Benzimidazole derivatives, including 2-Benzimidazolylurea, have been synthesized and evaluated for potential use as clinical drugs in treating microbial infections and tumor inhibition. The synthesis process involves functionalization reactions to produce benzimidazole-5-(aryldiazenyl)thiazole derivatives with notable efficiency in inhibiting pathogenic bacteria like Staphylococcus aureus and Escherichia coli. The compounds also exhibit in vitro antioxidant activity and cytotoxicity effect against human liver cancer cell line (HepG2) and human hepatocyte carcinoma cells (Khalifa et al., 2018).

Safety And Hazards

2-Benzimidazolylurea may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1H-benzimidazol-2-ylurea
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InChI

InChI=1S/C8H8N4O/c9-7(13)12-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H4,9,10,11,12,13)
Source PubChem
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InChI Key

LNYZEFQMIURYEI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)N
Source PubChem
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Molecular Formula

C8H8N4O
Record name 2-BENZIMIDAZOLYLUREA
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DSSTOX Substance ID

DTXSID3024574
Record name 2-Benzimidazolylurea
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Molecular Weight

176.18 g/mol
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Physical Description

2-benzimidazolylurea is a beige solid. (NTP, 1992)
Record name 2-BENZIMIDAZOLYLUREA
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 2-BENZIMIDAZOLYLUREA
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Product Name

2-Benzimidazolylurea

CAS RN

24370-25-0
Record name 2-BENZIMIDAZOLYLUREA
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Record name N-1H-Benzimidazol-2-ylurea
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Melting Point

greater than 572 °F (NTP, 1992)
Record name 2-BENZIMIDAZOLYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Poyraz, H Berber, CN Banti, N Kourkoumelis… - Polyhedron, 2017 - Elsevier
… 2-benzimidazolylurea as LOX inhibitor we performed in silico docking and molecular dynamics (MD) studies. The binding modes of 2-benzimidazolylurea … , 2-benzimidazolylurea adopts …
Number of citations: 16 www.sciencedirect.com
JP Seiler - Mutation Research/Genetic Toxicology, 1976 - Elsevier
… Other benzimidazole derivatives, with the exception of the parent compound of MBC, benomyl, and the very closely related substance 2benzimidazolylurea, did not produce micro-…
Number of citations: 114 www.sciencedirect.com
S Trivulzio - Pharmacological research communications, 1988 - europepmc.org
2-Benzimidazolylurea (BIU) decreases gastric acid secretion. The antisecretive activity appears to be associated with antihistaminic and antimuscarinic effects. The antihistaminic …
Number of citations: 5 europepmc.org
CJ Goin, VW Mayer - Mutation Research/Genetic Toxicology, 1995 - Elsevier
… Gupta (1987) also tested benzimidazoles with a variety of groups in position 2 and found that 2-benzimidazolylurea demonstrated antimitotic activity in CHO cells similar to (but weaker …
Number of citations: 22 www.sciencedirect.com
A Oubiña, J Gascón, D Barceló - Analytica chimica acta, 1997 - Elsevier
… last combination chosen for this kit was benomyl as a standard and 2-benzimidazolylurea … benomyl as standards and two different cross-reactants (benomyl and 2-benzimidazolylurea) …
Number of citations: 35 www.sciencedirect.com
WH Newsome, JB Shields - Journal of Agricultural and Food …, 1981 - ACS Publications
… 2-Aminobenzimidazole (97%), benzimidazole (98%), 2-benzimidazolylurea (95%), N… 2-Benzimidazolylurea and, to a lesser extent, 2-aminobenzimidazole cross-react with MBC. …
Number of citations: 72 pubs.acs.org
M Poyraz, M Sari, CN Banti, SK Hadjikakou - Journal of Molecular Structure, 2017 - Elsevier
… 1677 cm −1 in the IR spectrum of 2-Benzimidazolylurea are assigned to the ν(N single bond … The vibrational bands at 1725-1705 cm −1 of 2-Benzimidazolylurea are assigned to the ν(C …
Number of citations: 7 www.sciencedirect.com
JA Itak, MY Selisker, SW Jourdan… - Journal of Agricultural …, 1993 - ACS Publications
0.920). Studies indicate that this immunoassay can also be used for the determination of carbendazim in fruit juice and soil. Fortified juice samples, diluted 1: 300 for the ELISA, …
Number of citations: 80 pubs.acs.org
FJ Stutzenberger, JN Parle - Microbiology, 1973 - microbiologyresearch.org
… differed widely in their ability to inhibit elongation (eg compare the activities of 2-phenyl benzimidazole and 2-OH-benzyl benzimidazole, and the activities of 2-benzimidazolylurea and …
Number of citations: 14 www.microbiologyresearch.org
T Tsuchimoto, BE Matter - Archives of toxicology, 1979 - Springer
… They were benomyl, 2-benzimidazolylurea and carbendazim. 6. Of the group of miscellaneous compounds tested, only potassium chromate and urethane were found to be positive with …
Number of citations: 55 link.springer.com

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